

principle of Alexa Fluor 555 fluorescence

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Compound of Interest

Compound Name: *Alexa Fluor 555*

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An In-depth Technical Guide to the Principles of **Alexa Fluor 555** Fluorescence

Introduction

Alexa Fluor 555, a member of the Alexa Fluor dye series, is a bright, photostable, and water-soluble orange-fluorescent dye widely utilized in life sciences research.[1][2] Its superior performance characteristics make it an ideal choice for a variety of applications, including fluorescence microscopy, immunofluorescence, and flow cytometry.[3][4] This guide provides a detailed examination of the core principles governing **Alexa Fluor 555** fluorescence, its key photophysical properties, and practical experimental protocols for its use.

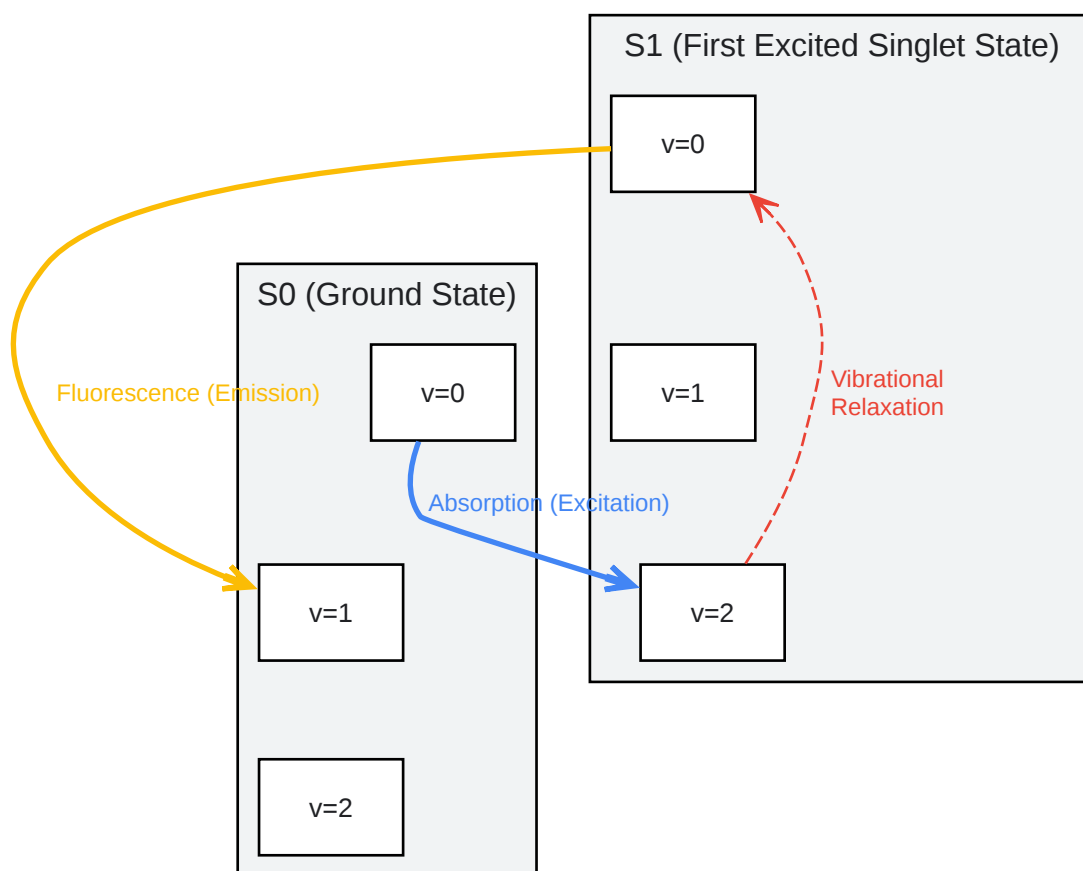
The fundamental advantages of **Alexa Fluor 555** include its high fluorescence quantum yield, exceptional photostability which allows for longer imaging times, and fluorescence intensity that is stable over a broad pH range (pH 4-10).[5][6][7] These properties often make it a superior alternative to other orange-fluorescent dyes like Cy3 and TRITC.[8][9]

Core Principle: The Phenomenon of Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength. This process can be conceptually understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.[10][11]

The process involves three key stages:

- **Excitation:** A molecule at its ground electronic state (S_0) absorbs a photon of light. This absorption elevates an electron to a higher energy, excited singlet state (S_1 or S_2).^[12] For this to occur, the energy of the photon must match the energy difference between the ground and excited states.^[12]
- **Non-Radiative Relaxation:** Following excitation, the molecule rapidly loses some of its energy through non-radiative processes, such as vibrational relaxation and internal conversion. The electron quickly relaxes to the lowest vibrational level of the S_1 state.^{[11][13]} This energy is dissipated as heat to the surrounding environment.^[11]
- **Emission (Fluorescence):** From the lowest vibrational level of the S_1 state, the electron returns to the ground state (S_0) by emitting a photon.^[13] Because energy was lost during the non-radiative relaxation phase, the emitted photon has less energy—and therefore a longer wavelength—than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes Shift.^[12]



Jablonski Diagram for Fluorescence

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Caption: Jablonski diagram illustrating molecular excitation and emission pathways.

Photophysical Properties of Alexa Fluor 555

The utility of a fluorophore is defined by its specific photophysical characteristics. **Alexa Fluor 555** is engineered for high performance, with properties optimized for sensitivity and stability.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	553 - 555 nm	[3][14][15]
Emission Maximum (λ_{em})	565 - 568 nm	[3][14][15]
Molar Extinction Coefficient (ϵ)	$\sim 155,000 \text{ cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~ 0.10	[15][16][17]
Recommended Laser Lines	532 nm, 555 nm, 561 nm	[1][2][15]
Emission Color	Orange	

- **Molar Extinction Coefficient (ϵ):** This value represents the efficiency with which the dye absorbs light at its excitation maximum. The high extinction coefficient of **Alexa Fluor 555** contributes to its exceptional brightness.[7]
- **Quantum Yield (Φ):** This is the ratio of photons emitted to photons absorbed. While the quantum yield of 0.10 may seem modest, it is compensated by the very high molar extinction coefficient, resulting in a bright fluorescent conjugate.[16]
- **Photostability:** **Alexa Fluor 555** is significantly more resistant to photobleaching than its spectral counterpart, Cy3, allowing for longer exposure times during image acquisition without significant signal loss.[8][9]
- **pH Independence:** The fluorescence of **Alexa Fluor 555** conjugates is not sensitive to pH in the range of 4 to 10, ensuring stable signal in various biological buffers and mounting media. [2][5][6]

Experimental Protocols

Alexa Fluor 555 is commonly used as a conjugate to biomolecules, most frequently antibodies. This is typically achieved by using an amine-reactive form of the dye, such as an N-hydroxysuccinimidyl (NHS) ester, which covalently bonds to primary amines (e.g., lysine residues) on proteins.[\[5\]](#)[\[18\]](#)

Protocol 1: Covalent Labeling of IgG Antibodies with Alexa Fluor 555 NHS Ester

This protocol is a generalized procedure for labeling Immunoglobulin G (IgG) antibodies. The optimal dye-to-protein ratio may need to be determined empirically for different proteins.

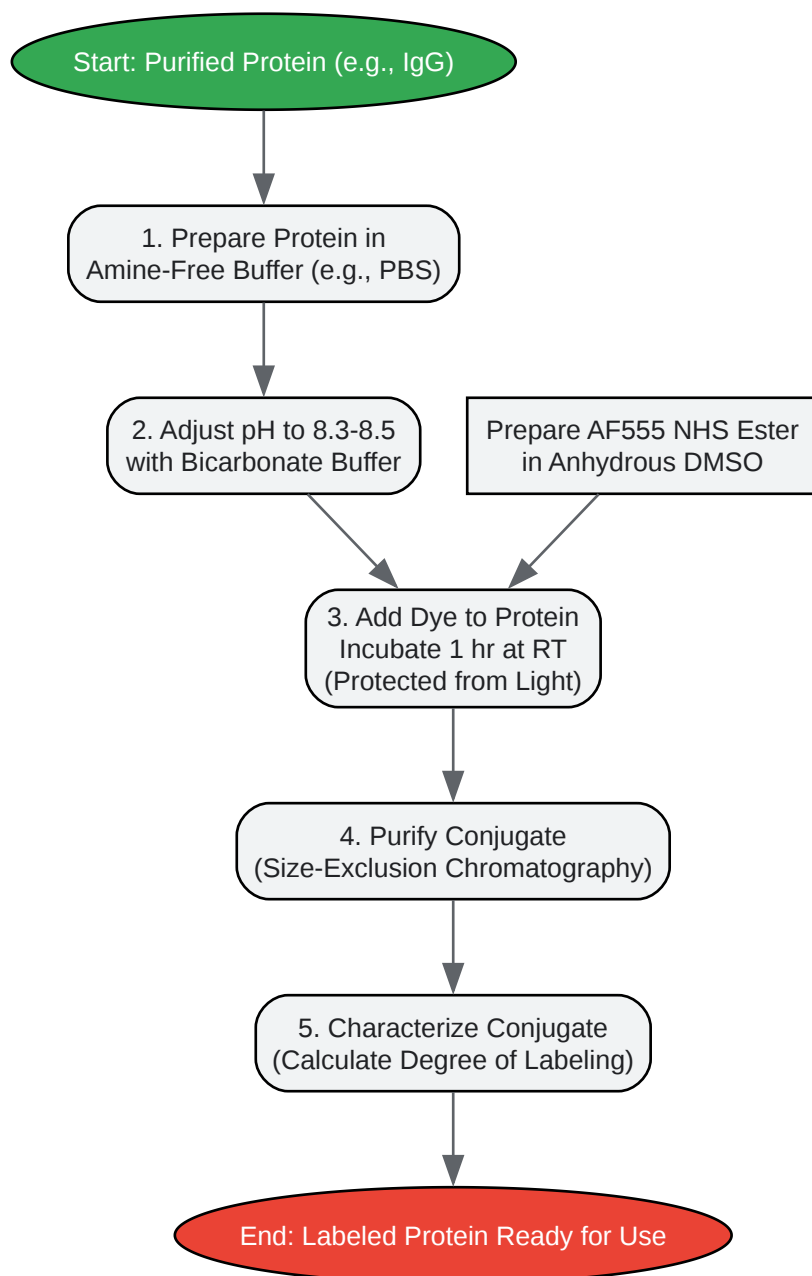
Materials:

- IgG antibody to be labeled (in an amine-free buffer like PBS).
- **Alexa Fluor 555 NHS Ester** (dissolved in anhydrous DMSO to 10 mg/mL).
- 1 M Sodium Bicarbonate (NaHCO_3), pH ~8.3.
- Purification column (e.g., Sephadex G-25) to separate the labeled antibody from free dye.

Methodology:

- **Antibody Preparation:** Prepare the antibody solution at a concentration of 2-10 mg/mL in a buffer free of primary amines, such as PBS.
- **pH Adjustment:** Add a sufficient volume of 1 M sodium bicarbonate to the antibody solution to raise the final pH to 8.3-8.5. This facilitates the reaction with lysine residues.[\[18\]](#)[\[19\]](#)
- **Reaction Incubation:** Add the dissolved **Alexa Fluor 555 NHS Ester** to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 15:1. Incubate the reaction for 1 hour at room temperature, protected from light.[\[19\]](#)[\[20\]](#)
- **Purification:** Following incubation, purify the antibody-dye conjugate from the unreacted, free dye using a size-exclusion chromatography column (e.g., a desalting column).[\[20\]](#)

- Degree of Labeling (DOL) Calculation: Determine the concentration of the antibody and the dye by measuring the absorbance at 280 nm and ~555 nm, respectively. The DOL can then be calculated to ensure optimal labeling.[19]



Protein Labeling with Alexa Fluor 555 NHS Ester

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Caption: Workflow for conjugating proteins with amine-reactive **Alexa Fluor 555**.

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes a common workflow for visualizing a target protein in fixed cells using a primary antibody followed by an **Alexa Fluor 555**-conjugated secondary antibody.

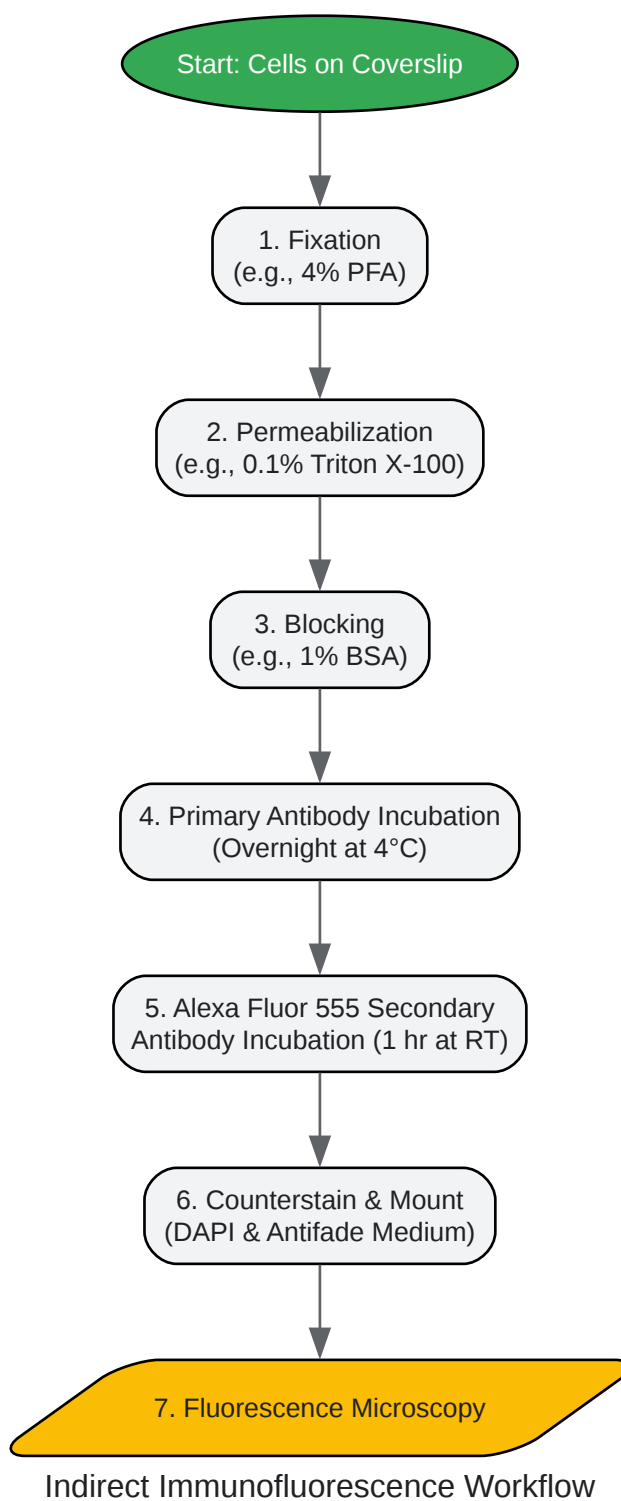
Materials:

- Cultured cells grown on coverslips.
- Phosphate-Buffered Saline (PBS).
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking Buffer (e.g., 1% BSA in PBST).
- Primary antibody specific to the target protein.
- Goat anti-Mouse IgG (or other species-appropriate) Secondary Antibody, **Alexa Fluor 555** conjugate.
- Nuclear counterstain (e.g., DAPI).
- Antifade mounting medium.

Methodology:

- **Fixation:** Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature. This cross-links proteins and preserves cell morphology.
- **Permeabilization:** Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cell membranes with a detergent like 0.1% Triton X-100 for 10 minutes.[\[21\]](#)
- **Blocking:** Wash cells again and incubate with Blocking Buffer for at least 1 hour at room temperature. This step minimizes non-specific binding of the antibodies.[\[22\]](#)

- Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C.[23]
- Secondary Antibody Incubation: Wash the cells three times for 5 minutes each with PBS. Dilute the **Alexa Fluor 555**-conjugated secondary antibody in Blocking Buffer (e.g., at a 1:200 to 1:1000 dilution). Incubate for 1 hour at room temperature, protected from light.[21][22]
- Counterstaining and Mounting: Wash the cells three times with PBS. A nuclear counterstain like DAPI can be included in one of the final washes.[21] Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and **Alexa Fluor 555** (orange/red channel, e.g., a TRITC or Cy3 filter set).[1][22]



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Caption: Key steps for indirect immunofluorescence using an **Alexa Fluor 555** conjugate.

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